3-(2-bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide
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Overview
Description
3-(2-Bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide typically involves the reaction of 4-methyl-4H-1,2,4-triazole with 2-bromoethanol in the presence of a strong acid like hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the hydrobromide salt. The reaction conditions usually involve heating the reactants under reflux for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. This method also improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(2-azidoethyl)-4-methyl-4H-1,2,4-triazole.
Scientific Research Applications
3-(2-Bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antifungal and anticancer agents.
Organic Synthesis:
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coordination complexes.
Mechanism of Action
The mechanism by which 3-(2-bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine hydrobromide: This compound is structurally similar but lacks the triazole ring. It is used in the synthesis of various pharmaceuticals and agrochemicals.
3-(2-Bromoethyl)pyridine hydrobromide: Similar in structure but contains a pyridine ring instead of a triazole ring. It is used in organic synthesis and as a precursor for more complex molecules.
Uniqueness
3-(2-Bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide is unique due to the presence of both the triazole ring and the bromoethyl group. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
2137669-46-4 |
---|---|
Molecular Formula |
C5H9Br2N3 |
Molecular Weight |
271 |
Purity |
85 |
Origin of Product |
United States |
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